molecular formula C21H21N3O3S B2451832 N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941898-71-1

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2451832
CAS No.: 941898-71-1
M. Wt: 395.48
InChI Key: GJRHVYKMELSUSJ-UHFFFAOYSA-N
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Description

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxyphenethylamine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .

Mode of Action

The compound likely interacts with its targets (such as COX enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound’s action on COX enzymes affects the arachidonic acid pathway. By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain. In addition, it may also lead to a decrease in fever, another symptom often associated with inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyphenethylamine with an appropriate acylating agent to form an amide intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzamide derivatives, such as:

Uniqueness

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethylamine moiety, in particular, may contribute to its enhanced biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-18-9-5-6-15(12-18)10-11-22-19(25)13-17-14-28-21(23-17)24-20(26)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRHVYKMELSUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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